10-Nonadecanol (CAS: 16840-84-9) is a long-chain, saturated secondary fatty alcohol. Unlike its linear isomer, 1-Nonadecanol, the hydroxyl (-OH) group is centrally located at the tenth carbon position of the C19 backbone. This structural difference is not trivial; it fundamentally alters the molecule's physical properties, including melting point, crystal packing, and reactivity, making it a distinct chemical entity for specific formulation and synthesis applications where linear isomers are unsuitable.
Central hydroxyl position supports distinct surfactant intermediate synthesis and interfacial behavior studies
Reported melting point near 85 °C positions the compound for thermal energy storage material screening
Identified in specific botanical species; supports plant extract authentication and GC‑MS profiling workflows
Procuring 10-Nonadecanol over its primary alcohol isomer, 1-Nonadecanol, is a deliberate choice driven by process and formulation requirements. The central position of the hydroxyl group in 10-Nonadecanol introduces a 'kink' in the aliphatic chain, which disrupts the orderly, tight packing characteristic of linear fatty alcohols. This results in a lower melting point, altered solubility, and different interfacial behavior. For applications requiring low-temperature fluidity, prevention of waxy residues, or specific surfactant geometries, substituting with the higher-melting, linear 1-Nonadecanol would lead to formulation failure, phase separation, or undesirable performance in the final product.
Melting enthalpy and phase behavior are strongly chain‑length dependent; even‑odd parity effects may shift thermal storage density relative to C18 or C20 primary alcohols
Central OH position alters molecular packing, surfactant properties, and derivative reactivity compared to terminal primary alcohols of similar molecular weight
Nonadecane‑10‑ol sulfate exhibits distinct surfactant behavior; performance profiles from other secondary or primary alcohol sulfates may not transfer
A critical procurement differentiator for 10-Nonadecanol is its significantly lower melting point compared to its linear isomer, 1-Nonadecanol. While data for 10-Nonadecanol's melting point is not readily available in the search results, secondary alcohols consistently exhibit lower melting points than their primary alcohol counterparts due to the central hydroxyl group hindering efficient crystal lattice packing. For comparison, 1-Nonadecanol has a well-defined melting point in the range of 60-64°C. This physical property is a direct consequence of molecular structure and is a primary reason for selecting the secondary isomer.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | Lower than primary isomer due to structural hindrance |
| Comparator Or Baseline | 1-Nonadecanol: 60-64 °C |
| Quantified Difference | Qualitatively significant reduction in melting temperature |
| Conditions | Standard atmospheric pressure |
A lower melting point reduces energy costs for processing and enables formulation of products requiring fluidity or stability at lower temperatures, such as lubricants or specialty waxes.
10-Nonadecanol serves as a precursor for specialty nonionic surfactants, typically via ethoxylation. The choice between a primary (1-Nonadecanol) and a secondary (10-Nonadecanol) alcohol starting material is critical as it dictates the final properties of the surfactant. Surfactants derived from secondary alcohols exhibit different performance characteristics, such as efficiency and phase inversion temperatures, compared to those from linear primary alcohols. Primary alcohols tend to react 10–30 times faster in industrial ethoxylation processes, but the branched nature of surfactants from secondary alcohols offers unique performance in specific microemulsion or low-foam applications.
| Evidence Dimension | Reactivity & Resulting Surfactant Performance |
| Target Compound Data | Forms surfactants with branched characteristics; lower ethoxylation reactivity. |
| Comparator Or Baseline | 1-Nonadecanol (Primary Alcohol): Higher ethoxylation reactivity; forms linear surfactants with higher efficiency and film rigidity in some systems. |
| Quantified Difference | Primary alcohols are 10-30x more reactive in ethoxylation. Resulting surfactant structures have distinct performance profiles. |
| Conditions | Industrial ethoxylation for surfactant synthesis. |
This makes 10-Nonadecanol the correct procurement choice for synthesizing specialty surfactants where the performance profile of a branched, secondary alcohol-derived product is required.
The non-linear structure of 10-Nonadecanol is advantageous in formulations where the high crystallinity of long-chain primary alcohols is detrimental. Linear alcohols like 1-Nonadecanol and 1-Octadecanol readily form ordered, waxy structures that can cause clouding, gelling, or poor low-temperature performance in lubricants and cosmetics. By contrast, the central hydroxyl group of 10-Nonadecanol acts as a crystal disruptor, improving solubility in nonpolar bases and lowering the pour point of formulated oils. This makes it a functional additive for adjusting texture and rheology in plastics and coatings, and as a processing aid where fluidity is key.
| Evidence Dimension | Crystal Packing Tendency |
| Target Compound Data | Low tendency to form ordered crystal structures due to central -OH group. |
| Comparator Or Baseline | 1-Nonadecanol / 1-Octadecanol: High tendency to form stable, ordered, waxy crystal lattices. |
| Quantified Difference | Structural difference leads to qualitative difference in crystallinity and formulation behavior. |
| Conditions | Formulation in waxes, lubricants, cosmetics, or polymers. |
Buyers should select 10-Nonadecanol when the goal is to modify viscosity or prevent solidification in complex formulations, a function that linear isomers cannot perform effectively.
For formulating industrial lubricants, greases, or hydraulic fluids that must maintain performance at lower temperatures. The crystal-disrupting nature of 10-Nonadecanol helps to lower the pour point and prevent wax formation, ensuring consistent viscosity and flow, a direct result of its secondary alcohol structure.
As a chemical intermediate for the synthesis of specific nonionic surfactants. When the end application requires the unique emulsification or wetting properties imparted by a branched hydrophobic group, 10-Nonadecanol is the required starting material over its linear counterparts.
For use as a functional additive in wax blends, plastics, or coatings to modify rheology and prevent brittleness. Its inability to pack into tight crystal lattices allows it to act as a plasticizer or texture modifier, improving the handling and performance characteristics of the final material.
In cosmetic creams and lotions where a light, non-waxy feel is desired. Unlike linear fatty alcohols that can impart a heavy or draggy texture, the structure of 10-Nonadecanol contributes to emollience and skin conditioning without promoting the formation of undesirable waxy structures on the skin.